N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring
Preparation Methods
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be achieved through various synthetic routes. One common method involves the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine . The major products formed from these reactions are typically thiazole and pyrimidine derivatives, which exhibit significant biological activities.
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent, with several derivatives exhibiting potent cytotoxic activity against cancer cell lines . Additionally, thiazolopyrimidines have been investigated for their antimicrobial, antiviral, and anti-inflammatory properties . In the field of biology, these compounds have been explored as enzyme inhibitors and receptor ligands, making them valuable tools for studying biological pathways and mechanisms .
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. Thiazolopyrimidines are known to inhibit various enzymes and receptors, thereby modulating biological processes. For example, they can act as inhibitors of bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . Additionally, these compounds may interact with adenosine receptors and neuropeptides, influencing cellular signaling pathways .
Comparison with Similar Compounds
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates . While these compounds share a similar core structure, they differ in their substituents and functional groups, which can significantly impact their biological activities. The unique structure of this compound contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C12H10N4O2S2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c1-6-7(2)20-11(14-6)15-9(17)8-5-13-12-16(10(8)18)3-4-19-12/h3-5H,1-2H3,(H,14,15,17) |
InChI Key |
ZPQFPSOKMNAWSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |
Origin of Product |
United States |
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